molecular formula C17H13ClN2O2 B2706622 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide CAS No. 866135-94-6

2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide

Cat. No.: B2706622
CAS No.: 866135-94-6
M. Wt: 312.75
InChI Key: QHVPEKUGQGGDKN-UHFFFAOYSA-N
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Description

2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide typically involves the condensation of 6-chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with an appropriate amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and benzene derivatives .

Scientific Research Applications

2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Uniqueness

2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the benzenecarboxamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-(6-chloro-1-methyl-4-oxoquinolin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-20-9-14(11-4-2-3-5-12(11)17(19)22)16(21)13-8-10(18)6-7-15(13)20/h2-9H,1H3,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVPEKUGQGGDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327728
Record name 2-(6-chloro-1-methyl-4-oxoquinolin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821623
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866135-94-6
Record name 2-(6-chloro-1-methyl-4-oxoquinolin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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